molecular formula C14H11NO3S B2680772 N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide CAS No. 2034253-72-8

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2680772
CAS No.: 2034253-72-8
M. Wt: 273.31
InChI Key: YNBLQDGRVKXAII-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both thiophene and furan rings. These structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and biological activities.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiophene derivatives

    Substitution: Halogenated thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is unique due to the presence of both thiophene and furan rings in its structure, which imparts distinct electronic and biological properties. This dual-ring system enhances its potential as a versatile building block in synthetic chemistry and its applicability in various scientific fields .

Biological Activity

N-((5-(thiophen-2-yl)furan-2-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

The compound features a unique structure comprising furan and thiophene rings, which are known for their diverse biological activities. The molecular formula is C12H10N2O2SC_{12}H_{10}N_2O_2S, and it has a molecular weight of approximately 250.29 g/mol.

The biological activity of this compound appears to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
  • Antioxidant Activity : Its structural components may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against various cancer cell lines with promising results:

Cell LineIC50 (µM)Reference
HeLa15.5
HepG212.3
MCF720.1

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Activity

The compound has also demonstrated activity against several bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate potential for use as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

A notable study involved the synthesis and biological evaluation of several derivatives of this compound. The derivatives were tested for their cytotoxicity and enzyme inhibition properties, revealing that modifications to the thiophene ring significantly enhanced their biological activity.

Example Case Study

In a comparative study, a derivative with a methyl group substitution on the thiophene ring exhibited an IC50 value of 8 µM against HepG2 cells, indicating enhanced potency compared to the parent compound. This suggests that structural modifications can lead to improved therapeutic profiles.

Properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(12-3-1-7-17-12)15-9-10-5-6-11(18-10)13-4-2-8-19-13/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBLQDGRVKXAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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